OVA Peptide(257-264) (acetate salt)
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Overview
Description
OVA Peptide (257-264) acetate salt is a class I (Kb)-restricted peptide epitope derived from ovalbumin, a protein found in chicken egg whites. This octameric peptide is presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It is widely used in immunological research due to its ability to elicit a strong CD8+ cytolytic T cell response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OVA Peptide (257-264) acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid, which is activated by reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like OVA Peptide (257-264) acetate salt often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
OVA Peptide (257-264) acetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create peptide analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
OVA Peptide (257-264) acetate salt is extensively used in various fields of scientific research:
Immunology: It is used to study antigen presentation and T cell responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses.
Cancer Research: It serves as a model antigen in studies investigating tumor immunology and the development of cancer immunotherapies.
Autoimmune Disease Research: The peptide is used to understand the mechanisms of autoimmune diseases and to develop potential therapeutic interventions.
Mechanism of Action
OVA Peptide (257-264) acetate salt exerts its effects by being presented on the surface of antigen-presenting cells (APCs) via MHC class I molecules. This presentation is recognized by CD8+ T cells, leading to their activation and proliferation. The peptide’s ability to elicit a strong cytolytic T cell response makes it a valuable tool in immunological research .
Comparison with Similar Compounds
Similar Compounds
OVA Peptide (323-339): Another peptide derived from ovalbumin, presented by MHC class II molecules.
Influenza Matrix Protein Peptide (58-66): A peptide epitope from the influenza virus, presented by MHC class I molecules.
Human Immunodeficiency Virus (HIV) Gag Peptide (77-85): A peptide epitope from the HIV virus, presented by MHC class I molecules.
Uniqueness
OVA Peptide (257-264) acetate salt is unique due to its specific sequence and its ability to be presented by MHC class I molecules, leading to a robust CD8+ T cell response. This makes it particularly valuable in studies of antigen presentation and T cell-mediated immunity .
Properties
Molecular Formula |
C47H78N10O15 |
---|---|
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H74N10O13.C2H4O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;1-2(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);1H3,(H,3,4)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 |
InChI Key |
BGSHISAWXJITJA-VPZPQSBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
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